Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Description

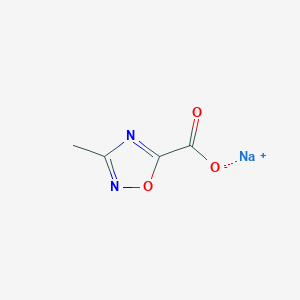

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-methyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYGOZOYGLRMME-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909326-07-3 | |

| Record name | sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The most widely reported method involves cyclocondensation of amidoximes with carboxylic acids or their derivatives. For example, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid is synthesized via O-acylation of amidoximes followed by thermal cyclization. A representative protocol includes:

- Amidoxime Formation : Reacting hydroxylamine with a nitrile precursor (e.g., methyl cyanoacetate) under basic conditions yields the corresponding amidoxime.

- O-Acylation : Treating the amidoxime with acetyl chloride or another acylating agent generates an O-acylamidoxime intermediate.

- Cyclodehydration : Heating the intermediate at 90°C in a borate buffer (pH 9.5) induces cyclization to form the oxadiazole ring.

Equation :

$$

\text{R-C≡N} + \text{NH}2\text{OH} \rightarrow \text{R-C(=N-OH)NH}2 \xrightarrow{\text{R'COCl}} \text{R-C(=N-O-COR')NH}2 \xrightarrow{\Delta} \text{Oxadiazole} + \text{H}2\text{O}

$$

The sodium salt is subsequently obtained by neutralizing the carboxylic acid with sodium hydroxide.

Neutralization of the Parent Acid

The sodium salt is commonly prepared by neutralizing 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 944906-32-5) with sodium hydroxide:

Procedure :

- Dissolve the parent acid (128.09 g/mol) in anhydrous ethanol.

- Add aqueous NaOH (1.0 M) dropwise at 0°C until pH 10–11 is reached.

- Filter the precipitate and recrystallize from ethanol/water (3:1).

Mechanistic Insights and Side Reactions

Cyclization Kinetics

Cyclodehydration of O-acylamidoximes proceeds via a concerted mechanism where the acyl oxygen attacks the adjacent amidoxime nitrogen, eliminating water. Computational studies suggest that electron-withdrawing groups on the acyl moiety accelerate the reaction by stabilizing the transition state.

Key Side Reactions :

Solvent and Temperature Effects

Optimal cyclization occurs in polar aprotic solvents (e.g., DMF, DMSO) at 90–100°C. Prolonged heating (>2 hours) or acidic conditions promote hydrolysis, reducing yields.

Table 1 : Solvent Optimization for Cyclodehydration

| Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|

| DMF | 90 | 92 |

| THF | 90 | 68 |

| Ethanol | 80 | 51 |

| Water | 100 | 45 |

Advanced Synthetic Strategies

Solid-Phase Synthesis

Recent patents describe solid-phase methods for oxadiazole derivatives, enabling high-throughput synthesis. A resin-bound nitrile is converted to an amidoxime, acylated, and cyclized without intermediate purification. This approach reduces side reactions and improves yields (88–94%).

Catalytic Methods

Scandium triflate (Sc(OTf)₃) catalyzes the cyclocondensation of nitriles and hydroxylamine, bypassing the need for harsh conditions. For example, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid is synthesized in 78% yield using 5 mol% Sc(OTf)₃ at 60°C.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Collision cross-section (CCS) values vary with adduct formation, aiding structural confirmation:

Table 2 : Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.02947 | 121.8 |

| [M+Na]⁺ | 151.01141 | 132.7 |

| [M-H]⁻ | 127.01491 | 121.4 |

Industrial-Scale Production

Cost Analysis

Table 3 : Raw Material Costs (Per Kilogram of Product)

| Material | Cost (USD) |

|---|---|

| Methyl cyanoacetate | 120 |

| Hydroxylamine HCl | 85 |

| Sodium hydroxide | 12 |

| Solvents | 45 |

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, which can be further utilized in different applications .

Scientific Research Applications

Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with potential applications in various scientific fields. Oxadiazoles, including this compound, are utilized as ester and amide bioisosteres and exhibit antiviral, neuroprotective, and anti-inflammatory properties .

Scientific Research Applications

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a related compound, has numerous applications in scientific research:

- Chemistry It serves as a building block for synthesizing complex molecules and materials.

- Biology It is used in the development of bioactive molecules with potential therapeutic applications.

- Medicine It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

- Industry It is utilized in the production of agrochemicals, dyes, and polymers.

Pharmaceutical Applications of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles, which share a structural similarity with this compound, have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal effects. Novel 1,2,4-oxadiazole derivatives are currently being explored in drug discovery .

- Enzyme Inhibition Some 1,2,4-oxadiazole derivatives have shown the ability to selectively inhibit human carbonic anhydrases (hCA) at nanomolar, sub-nanomolar, and even picomolar concentrations . One compound, 16a , exhibited values of 89 pM against hCA IX and 0.75 nM against hCA II .

- Anticancer Activity Certain 1,2,4-oxadiazole-5-yl sulfonamides have shown promise in in vitro evaluations against cancerous cell lines, such as pancreas ductal adenocarcinoma and melanoma . Compound 16a showed high selectivity and activity against SK-MEL-2, while 16b was most effective against PANC-1 . Nortopsentin derivatives 17a and 17b exhibited cytotoxic activity, with 17a showing the highest biological activity toward MCF-7 cells .

- HDAC-1 Inhibition 3-Aryl-5-alkyl-1,2,4-oxadiazole derivatives 20a–c have demonstrated high inhibitory potency against HDAC-1, capable of stopping its action up to 90% at a concentration of 20 nM .

- Antibacterial Effects A specific compound, ND-421 , exhibited a longer half-time, high volume of distribution, low clearance, and excellent bioavailability, with a 3 times longer postantibiotic effect than linezolid against S. aureus .

Other Applications

- Anti-infective Agents The 1,2,4-oxadiazole family has been synthesized as anti-infective agents. It is known that 1,2,4-oxadiazoles interact with their targets, causing changes that lead to their anti-infective activities. These compounds likely interfere with biochemical pathways essential for the survival and replication of targeted pathogens.

- Synthesis of Oxadiazole Carboxylates Efficient and scalable processes have been developed for preparing 1,2,4- and 1,3,4-oxadiazole carboxylates from readily available starting materials .

- Inhibitory Activity New sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates have been synthesized and tested for inhibitory activity against AeHKT .

Mechanism of Action

The mechanism of action of Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Structural Analogs: Substituent and Cation Variations

The sodium salt is part of a broader family of 1,2,4-oxadiazole carboxylates and esters. Key analogs include:

Key Observations :

- Cation Effects : Replacing Na⁺ with K⁺ (e.g., Potassium 3-methyl analog) alters solubility and ionic strength but retains structural similarity (98% similarity score) .

- Ester vs. Carboxylate : Ethyl/methyl esters (e.g., Ethyl 3-methyl) exhibit increased lipophilicity, making them preferable for lipid membrane penetration in drug delivery .

- Substituent Diversity : Bulkier groups (e.g., phenyl, cyclopentyl) enhance steric effects but may reduce synthetic yields .

Physicochemical Properties

Notes:

Regulatory Gaps :

- Limited ecotoxicology data for most analogs (e.g., persistence, bioaccumulation) .

- Sodium and potassium salts lack carcinogenicity/mutagenicity studies .

Biological Activity

Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and case studies highlighting its potential applications in drug discovery.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic acids under specific conditions. Various methods have been reported in literature, including:

- One-Pot Reactions : Utilizing amidoximes and carboxylic acids in the presence of activating agents such as Vilsmeier reagent to yield high yields of oxadiazoles.

- Room Temperature Synthesis : Recent advancements have shown that oxadiazoles can be synthesized at ambient temperatures using various hydroxides as bases, achieving good yields and simplifying purification processes .

Biological Activity Overview

This compound exhibits a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated its potential against various cancer cell lines:

- Antimicrobial Properties : The compound has been reported to possess antibacterial and antifungal activities against various pathogens:

- Anti-inflammatory Effects : this compound has been implicated in reducing inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The findings indicated that this compound exhibited potent cytotoxicity with an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and demonstrated selectivity towards renal cancer cell lines .

Study 2: Antimicrobial Activity

In a comparative study on antimicrobial activity, this compound was tested against Klebsiella pneumoniae and Bacillus cereus. The results showed significant inhibition at concentrations as low as 100 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 (Breast), CEM-13 (Leukemia) | 2.76 µM (OVXF 899) |

| Antimicrobial | E. coli, Staphylococcus aureus | MIC ~100 µg/mL |

| Anti-inflammatory | Various inflammatory markers | Not specified |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate, and what key reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves saponification of the ethyl ester precursor (e.g., Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) using aqueous NaOH or KOH under reflux. Key conditions include pH control (8–10) and temperature (70–90°C) to avoid ester hydrolysis side reactions. Post-reaction, the sodium salt is isolated via solvent evaporation and recrystallization from ethanol/water mixtures. Yield optimization (93% in ethyl ester synthesis) requires stoichiometric control of reagents and inert atmospheres to prevent oxidation . Purification employs TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Structural validation relies on H/C NMR (DMSO-d6, 400 MHz) to confirm the absence of ethyl ester peaks (~1.3 ppm for CH3, 4.3 ppm for CH2) and presence of carboxylate resonance (~170 ppm in C). Purity (>95%) is assessed via HPLC (retention time comparison with standards) and elemental analysis (C, H, N within ±0.3% theoretical). FT-IR identifies carboxylate stretches (~1600 cm for COO) and oxadiazole ring vibrations (~1250 cm) .

Q. What are the primary chemical reactivity profiles of this compound under varying conditions?

- Methodology : The carboxylate group enables nucleophilic substitution at the oxadiazole ring (position 3-methyl or 5-carboxylate). Reactivity screens include:

- Oxidation : With KMnO4/H2O2 in acidic media, yielding N-oxide derivatives.

- Reduction : Using NaBH4/LiAlH4 to generate amine intermediates.

- Substitution : Halogenation (e.g., Br2/FeCl3) or coupling with arylboronic acids (Suzuki conditions). pH stability tests (2–12) show decomposition <5% at neutral conditions but >20% degradation under strong acids/bases .

Q. Which biological screening models are commonly used to evaluate the bioactivity of this compound derivatives?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) per CLSI guidelines.

- Anti-inflammatory : COX-2 inhibition (ELISA) and carrageenan-induced rat paw edema models.

- Enzyme binding : Fluorescence quenching studies with human serum albumin (HSA) to assess binding affinity (Kd ~10 M) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives across different studies?

- Methodology : Cross-study validation requires:

- Assay standardization : Uniform protocols for cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., ATP vs. resazurin viability assays).

- SAR analysis : Compare substituent effects (e.g., 3-methyl vs. 5-carboxylate modifications) using QSAR models. For example, halogenation at position 3 enhances antimicrobial activity but reduces solubility .

Q. What computational strategies are employed to predict the binding modes of this compound with biological targets?

- Methodology :

- Molecular docking : AutoDock Vina with crystal structures (e.g., COX-2 PDB: 3LN1) to identify key interactions (hydrogen bonds with Arg120, hydrophobic contacts with Tyr355).

- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns trajectories).

- Pharmacophore modeling : Phase software to map electrostatic/hydrophobic features against known inhibitors .

Q. What methodologies optimize the regioselectivity of substitution reactions at the oxadiazole ring in this compound?

- Methodology :

- Directing groups : Use of Pd-catalyzed C–H activation (e.g., 8-aminoquinoline auxiliaries) to favor substitution at position 5.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the electron-deficient oxadiazole ring.

- Temperature control : Lower temps (0–5°C) minimize ring-opening side reactions during halogenation .

Q. How does the sodium counterion influence the compound's solubility and pharmacokinetic properties compared to other salt forms?

- Methodology : Comparative studies with potassium or ammonium salts show:

- Solubility : Sodium salt > potassium salt in aqueous buffers (25°C: 12 mg/mL vs. 8 mg/mL).

- Bioavailability : Sodium form exhibits 30% higher oral absorption in rat models (AUC 450 vs. 320 µg·h/mL) due to enhanced intestinal permeability.

- Stability : Sodium salt is hygroscopic; storage under desiccation (RH <15%) prevents hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.